molecular formula C8H6ClFO2 B1380674 4-Fluoro-2-methylphenyl chloroformate CAS No. 1552201-86-1

4-Fluoro-2-methylphenyl chloroformate

Cat. No. B1380674
CAS RN: 1552201-86-1
M. Wt: 188.58 g/mol
InChI Key: XBUKKOIBVLTCOW-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenyl chloroformate is an organofluorine compound . It has a molecular weight of 188.58 and a molecular formula of C8H6ClFO2 .


Synthesis Analysis

Chloroformates are a class of organic compounds with the formula ROC(O)Cl. They are formally esters of chloroformic acid . They are used as reagents in organic chemistry . For example, benzyl chloroformate is used to introduce the Cbz (carboxybenzyl) protecting group and fluorenylmethyloxycarbonyl chloride is used to introduce the FMOC protecting group .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-methylphenyl chloroformate consists of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a chloroformate group .


Chemical Reactions Analysis

Chloroformates are reactive compounds. They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . Alkyl chloroformate esters degrade to give the alkyl chloride, with retention of configuration .


Physical And Chemical Properties Analysis

4-Fluoro-2-methylphenyl chloroformate is a colorless liquid. It is highly soluble in most organic solvents such as dichloromethane, THF, and acetonitrile.

Scientific Research Applications

Synthesis and Characterization

4-Fluoro-2-methylphenyl chloroformate is a versatile reagent used in the synthesis and characterization of various organic compounds. For instance, it has been involved in the synthesis of single crystals such as 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (FMPP), showcasing its utility in crystal growth and material characterization through techniques like X-ray diffraction, FT-IR, FT-Raman, and SEM analyses (Meenatchi et al., 2015). Additionally, its role in the solvolysis of 4-fluorophenyl chlorothionoformate highlights the chemical's importance in understanding solvent effects and reaction mechanisms in organic synthesis (D'Souza et al., 2011).

Material Science and Engineering

In material science, compounds derived from 4-fluoro-2-methylphenyl chloroformate are used to create high-density gas adsorption materials. For example, fluorous metal-organic frameworks demonstrate significant capabilities for H2, O2, and N2 adsorption, underscoring the potential of fluorinated organic compounds in developing advanced gas storage solutions (Yang et al., 2007).

Polymer Science

The compound also finds applications in polymer science, where it is used to study the polymerization behavior of related fluorinated monomers. These studies provide insights into creating new polymers with desirable properties such as solubility, thermal stability, and potential applications in various industries, including electronics and materials engineering (Kaiti & Fossum, 2006).

Pharmaceutical and Biological Research

In pharmaceutical research, derivatives of 4-fluoro-2-methylphenyl chloroformate are explored for their potential biological activities. The synthesis of novel compounds via reactions like the Ugi reaction, which incorporates bioactive substructures, can lead to the development of candidate pesticides and antiviral agents, demonstrating the compound's role in the discovery of new therapeutic agents (Zuo et al., 2010).

Analytical Chemistry and Sensor Development

Furthermore, 4-fluoro-2-methylphenyl chloroformate derivatives are utilized in developing novel fluorophores and sensors for detecting various ions and molecules. This application is crucial in analytical chemistry, where sensitive and selective detection methods are constantly needed (Patra et al., 2018).

Mechanism of Action

Chloroformates hydrolyze in water or moist air to produce a parent alcohol or mercaptan compound, hydrogen chloride, and carbon dioxide .

Safety and Hazards

4-Fluoro-2-methylphenyl chloroformate is highly toxic. It causes severe skin burns and eye damage, and it is toxic if inhaled . It should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

(4-fluoro-2-methylphenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-5-4-6(10)2-3-7(5)12-8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUKKOIBVLTCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methylphenyl chloroformate

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